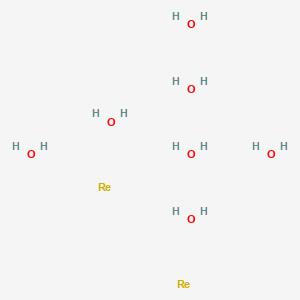
rhenium;heptahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhenium (VII) oxide can be synthesized by oxidizing rhenium metal or rhenium compounds in an oxygen-rich environment. One common method involves heating rhenium metal in the presence of oxygen at temperatures around 400-425°C. The reaction typically takes about 6 hours to complete, resulting in the formation of bright yellow rhenium (VII) oxide .
Industrial Production Methods
In industrial settings, rhenium (VII) oxide is produced by oxidizing rhenium-containing residues from the extraction of molybdenum and copper ores. The residues are treated with oxygen at high temperatures to yield rhenium (VII) oxide, which is then purified to achieve the desired 99.99% purity .
Analyse Chemischer Reaktionen
Types of Reactions
Rhenium (VII) oxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in reactions with organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of rhenium.
Substitution: It participates in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include olefins and alcohols, with conditions typically involving mild temperatures and the presence of a solvent.
Reduction Reactions: Reducing agents such as hydrogen or hydrazine are used under controlled conditions.
Substitution Reactions: These reactions often involve ligands or other metal complexes.
Major Products Formed
Oxidation: Products include oxidized organic compounds and rhenium trioxide.
Reduction: Products include lower oxidation state rhenium compounds.
Substitution: Products include substituted rhenium complexes.
Wissenschaftliche Forschungsanwendungen
Rhenium (VII) oxide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a catalyst in olefin oxidation, metathesis, and other transformations.
Biology: It is used in the synthesis of biologically active rhenium complexes.
Industry: It is used in the production of high-performance alloys and as a catalyst in petrochemical processes
Wirkmechanismus
Rhenium (VII) oxide exerts its effects primarily through its catalytic properties. It acts as a precursor to organorhenium oxides, which catalyze various chemical transformations. The molecular targets and pathways involved include the activation of olefins and other substrates, facilitating their conversion into desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rhenium trioxide (ReO3)
- Rhenium dioxide (ReO2)
- Methylrhenium trioxide (CH3ReO3)
Uniqueness
Rhenium (VII) oxide is unique due to its high oxidation state and strong oxidizing properties. Compared to rhenium trioxide and rhenium dioxide, it has a higher oxidation potential, making it more effective in catalytic applications. Methylrhenium trioxide, while also a catalyst, is more specialized for specific organic transformations .
Eigenschaften
IUPAC Name |
rhenium;heptahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7H2O.2Re/h7*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWTYNIASTDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Re].[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14O7Re2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083157.png)







![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)

